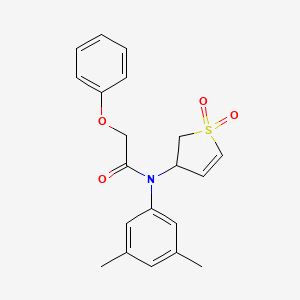

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

描述

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-15-10-16(2)12-18(11-15)21(17-8-9-26(23,24)14-17)20(22)13-25-19-6-4-3-5-7-19/h3-12,17H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWXTIOTKCWBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Benzamide moiety : Provides a platform for biological interactions.

- Thiophene derivative : Contributes to its chemical properties.

- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.

Its molecular formula is , with a molecular weight of approximately 375.46 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antiinflammatory Effects : Studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .

- Anticancer Potential : Preliminary investigations have shown that the compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests a potential role in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated activity against various microbial strains, indicating its potential use as an antimicrobial agent.

The biological mechanisms through which this compound exerts its effects are still being elucidated. Key points include:

- Protein Binding : The compound appears to bind effectively to proteins involved in disease pathways, potentially inhibiting their functions and leading to therapeutic effects.

- Enzyme Inhibition : By inhibiting enzymes like COX and LOX, the compound reduces the production of inflammatory mediators .

Research Findings

A review of recent studies highlights several important findings regarding this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiinflammatory | Inhibits COX and LOX enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against various microbial strains |

Case Studies

- Anti-inflammatory Study : In vitro studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

- Cancer Cell Line Research : A study involving human breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers. This indicates its potential utility in cancer treatment strategies.

相似化合物的比较

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Structure : Shares the 3,5-dimethylphenyl group but replaces the sulfone-acetamide with a hydroxynaphthalene-carboxamide.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM), attributed to electron-withdrawing substituents enhancing interaction with photosystem II .

- Key Insight : The 3,5-dimethyl substitution on the phenyl ring optimizes PET inhibition, suggesting that similar positioning in the target compound may influence bioactivity.

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

- Structure: Features a trichloro-acetamide group instead of the phenoxyacetamide-sulfone system.

- Key Insight : The 3,5-dimethylphenyl group promotes steric and electronic effects critical for solid-state interactions, which may extend to the target compound’s formulation.

Phenoxyacetamide Derivatives in Agrochemicals

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

- Structure: Contains a phenoxyacetamide core but substitutes the sulfone group with an oxazolidinyl moiety.

- Use : Fungicide targeting oomycete pathogens, leveraging the acetamide backbone for membrane disruption .

- Key Insight: The phenoxy group’s flexibility allows diverse substitutions for target specificity, a feature the target compound may exploit.

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structure : Chloroacetamide with lipophilic diethylphenyl and methoxymethyl groups.

- Use : Herbicide inhibiting very-long-chain fatty acid synthesis .

- Key Insight : Chlorine atoms and lipophilic substituents enhance soil persistence, whereas the target compound’s sulfone group may reduce environmental persistence.

Structural Analogues with Sulfonamide/Thiophene Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

- Structure : Acetamide with dichlorophenyl and thiazolyl groups.

- Key Insight : Thiazole and thiophene rings (as in the target compound) are common in bioactive molecules due to their π-π stacking and hydrogen-bonding capabilities.

Data Tables

Table 1: Comparative Analysis of Key Structural Features

Table 2: Substituent Impact on Properties

Research Findings and Implications

- Electron-Withdrawing Groups : The 3,5-dimethylphenyl group’s electron-donating methyl substituents may balance the sulfone’s electron-withdrawing effects, optimizing interaction with biological targets .

- Agrochemical Potential: Structural parallels to oxadixyl and alachlor suggest the target compound could act as a herbicide or fungicide, though its sulfone moiety may reduce toxicity .

- Crystallographic Behavior : Meta-substituents in similar acetamides induce distinct molecular conformations, implying that the target compound’s solid-state properties could be tunable for formulation .

常见问题

Q. What methodologies are critical for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic (ICH Q1B) conditions, followed by HPLC-PDA analysis .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS/MS .

- Solid-state stability : Use DSC (differential scanning calorimetry) to assess hygroscopicity and polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。